![molecular formula C33H39N7O6S B13840073 prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)
prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine is a complex organic compound known for its unique properties and applications in various scientific fields. This compound is particularly notable for its use as a fluorescent pH indicator, making it valuable in biological and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine involves multiple steps, starting from the acridine core. The process typically includes the introduction of alloxycarbonylamino groups at the 2 and 7 positions and the biotinylaminoethylamino group at the 9 position. The reaction conditions often require specific catalysts and solvents to ensure the correct attachment of functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the acridine core.
Reduction: This reaction can modify the oxidation state of the compound, affecting its fluorescence properties.
Substitution: This reaction can replace specific functional groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinones, while reduction can lead to the formation of amines.
科学的研究の応用
2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent pH indicator to study chemical reactions and processes.
Biology: Employed in cellular imaging to monitor pH changes within cells.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the development of sensors and analytical devices.
作用機序
The compound exerts its effects primarily through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be measured to determine pH levels. The molecular targets and pathways involved include interactions with cellular components and chemical environments that affect its fluorescence intensity and wavelength.
類似化合物との比較
Similar Compounds
2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein: Another fluorescent pH indicator with similar applications.
Calcein AM: A cell-permeant dye used for live-cell imaging.
Fluo-4 AM: A fluorescent indicator for calcium ions.
Uniqueness
2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine is unique due to its specific functional groups that provide distinct fluorescence properties, making it highly sensitive and specific for pH measurements in various environments.
特性
分子式 |
C33H39N7O6S |
|---|---|
分子量 |
661.8 g/mol |
IUPAC名 |
prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate |
InChI |
InChI=1S/C33H39N7O6S/c1-3-15-45-32(43)36-20-9-11-24-22(17-20)29(23-18-21(10-12-25(23)38-24)37-33(44)46-16-4-2)35-14-13-34-28(41)8-6-5-7-27-30-26(19-47-27)39-31(42)40-30/h3-4,9-12,17-18,26-27,30H,1-2,5-8,13-16,19H2,(H,34,41)(H,35,38)(H,36,43)(H,37,44)(H2,39,40,42)/t26-,27-,30-/m0/s1 |
InChIキー |
YEIGZWVJTMVPIW-VWYPKUQYSA-N |
異性体SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2NCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)NC(=O)OCC=C |
正規SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)NC(=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


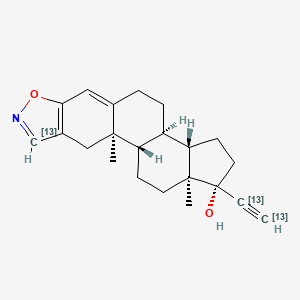
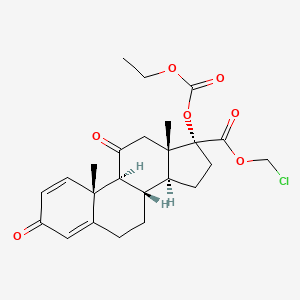
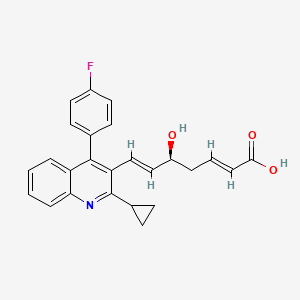
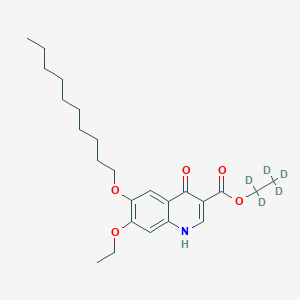
![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)
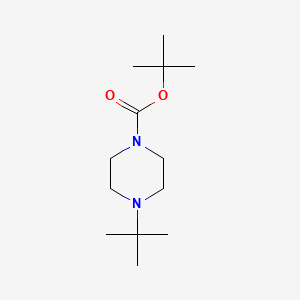
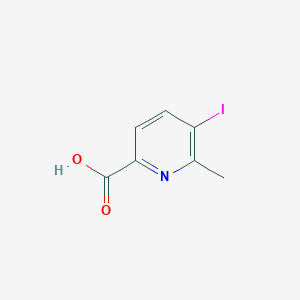

![7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13840055.png)
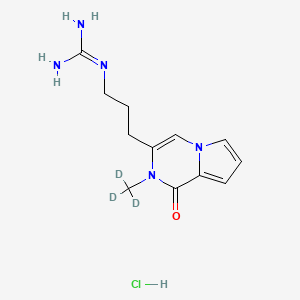
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)



